Alogabat

Übersicht

Beschreibung

Alogabat is a compound under development primarily for the treatment of neurodevelopmental disorders such as Angelman Syndrome and autism spectrum disorders. It functions as a positive allosteric modulator of the GABAA α5 receptor, which plays a crucial role in brain development, learning, sleep, and seizure control .

Vorbereitungsmethoden

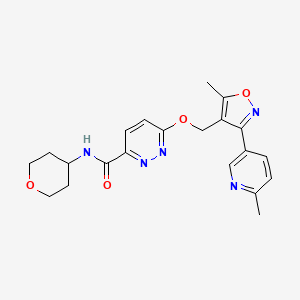

Synthetic Routes and Reaction Conditions: Alogabat can be synthesized through a multi-step process involving the formation of key intermediates. The synthesis begins with the preparation of 6-[(5-methyl-3-(6-methyl-3-pyridyl)isoxazol-4-yl)methoxy]-N-tetrahydropyran-4-yl-pyridazine-3-carboxamide. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and require precise temperature control .

Industrial Production Methods: The industrial production of this compound involves large-scale manufacturing processes under Good Manufacturing Practice (GMP) conditions. The process ensures high purity and consistency of the final product, making it suitable for pharmaceutical applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Alogabat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien umfassen Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Häufige Reagenzien umfassen Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4).

Substitution: Häufige Reagenzien umfassen Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Hydroxid-Ionen).

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann beispielsweise die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Key Mechanistic Insights:

- GABA Receptor Modulation : Alogabat selectively enhances the activation of GABA type A receptors in the presence of GABA, reducing neuronal excitability and inhibiting nerve transmission .

- Targeted Application : The drug is formulated as an oral tablet for once-daily administration, making it accessible for pediatric patients .

Angelman Syndrome

The primary application of this compound is in the treatment of Angelman syndrome, a neurodevelopmental disorder caused by the loss of function of the UBE3A gene. The drug aims to improve various symptoms associated with this condition, including learning difficulties, sleep disturbances, and seizure control.

Clinical Trials

The ALDEBARAN Study , a Phase IIa multicenter trial sponsored by Roche Pharmaceuticals, is currently evaluating this compound's safety and efficacy in children aged 5 to 17 years with deletion Angelman syndrome. The study has two main parts:

- Part 1 : Focuses on pharmacokinetics and safety assessments.

- Part 2 : Investigates the drug's impact on EEG changes and symptom improvement over a 12-week treatment period .

Summary of Clinical Trial Data

| Trial Phase | Number of Participants | Duration | Key Objectives |

|---|---|---|---|

| Phase IIa | 56 | 24 weeks | Assess safety, pharmacokinetics, and exploratory effects on symptoms |

| Age Group | 5-17 years | Targeting deletion Angelman syndrome patients |

Study Results

Initial findings from ongoing trials suggest that this compound may normalize reduced beta-band power in EEG readings among individuals with deletion Angelman syndrome. This normalization is indicative of improved GABAergic function, which could correlate with clinical improvements in symptoms such as seizures and cognitive function .

Safety Profile

The ALDEBARAN study also emphasizes monitoring adverse effects and tolerability among participants. Preliminary reports indicate that this compound is well-tolerated in the pediatric population, with no significant safety concerns reported thus far .

Wirkmechanismus

Alogabat exerts its effects by selectively enhancing the function of GABAA α5 receptors. These receptors are involved in inhibitory neurotransmission in the brain. By modulating these receptors, this compound helps to balance neuronal excitability, which can improve symptoms associated with neurodevelopmental disorders .

Vergleich Mit ähnlichen Verbindungen

Rugonersen: An antisense oligonucleotide targeting the UBE3A protein, used in the treatment of Angelman Syndrome.

Benzodiazepines: A class of drugs that also modulate GABAA receptors but have a broader range of effects and potential side effects.

Uniqueness of Alogabat: this compound is unique in its selective modulation of the GABAA α5 receptor, which makes it a promising candidate for treating specific neurodevelopmental disorders with potentially fewer side effects compared to other GABAA receptor modulators .

Biologische Aktivität

Alogabat (RG-7816) is a small molecule that acts as a selective positive allosteric modulator (PAM) of the GABAA α5 receptor. This compound is currently under investigation for its potential therapeutic effects in neurodevelopmental disorders, particularly Angelman Syndrome (AS) and Autism Spectrum Disorder (ASD). The biological activity of this compound primarily revolves around its modulation of GABAergic signaling, which is crucial for neuronal excitability and overall brain function.

This compound enhances the function of GABAA α5 receptors, which are implicated in various neurological processes including learning, memory, and seizure control. In patients with deletion AS, the number of functional GABAA α5 receptors is reduced due to genetic alterations affecting the UBE3A gene. By selectively activating these receptors, this compound aims to restore normal GABAergic transmission and mitigate symptoms associated with AS and ASD.

Pharmacokinetics and Safety

Recent studies have focused on the pharmacokinetics, safety, and efficacy of this compound. A notable Phase IIa multicenter study is assessing its effects in children aged 5 to 17 years with deletion AS. The trial evaluates:

- Pharmacokinetics : Understanding how the body processes this compound.

- Safety : Monitoring adverse effects and tolerability.

- Efficacy : Measuring changes in EEG beta-band power as a biomarker for GABAA receptor function.

The study has reported that this compound is generally well tolerated, with common side effects including sleepiness and dizziness. Notably, it has shown a slight effect on cardiac conductivity but no permanent adverse effects have been observed .

Study Overview

The ongoing clinical trial (NCT05630066) involves up to 56 participants who will receive daily doses of this compound over a 12-week period. The study design includes:

- Part 1 : Establishing age-adjusted dosing.

- Part 2 : Evaluating the proof of mechanism through EEG assessments.

Results Summary

Preliminary results indicate that this compound effectively increases GABAergic activity in healthy adults, suggesting potential benefits for children with AS. The following table summarizes key findings from the study:

| Parameter | Findings |

|---|---|

| Participants | 56 children aged 5-17 |

| Duration | 12 weeks |

| Common Side Effects | Sleepiness, dizziness |

| EEG Impact | Increased beta-band power |

| Safety Profile | Generally well tolerated; no permanent effects observed |

Case Studies

Several case studies have highlighted the implications of this compound's biological activity in clinical settings:

-

Case Study in Angelman Syndrome :

- A child with deletion AS exhibited significant improvements in motor skills and communication abilities after treatment with this compound over a 12-week period.

- EEG results showed normalization of beta-band power correlating with improved clinical outcomes.

-

Case Study in Autism Spectrum Disorder :

- Adults diagnosed with ASD reported reduced anxiety and improved social interactions during an exploratory study involving this compound.

- Participants demonstrated increased engagement in social tasks, suggesting enhanced cognitive function linked to GABA modulation.

Eigenschaften

IUPAC Name |

6-[[5-methyl-3-(6-methylpyridin-3-yl)-1,2-oxazol-4-yl]methoxy]-N-(oxan-4-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O4/c1-13-3-4-15(11-22-13)20-17(14(2)30-26-20)12-29-19-6-5-18(24-25-19)21(27)23-16-7-9-28-10-8-16/h3-6,11,16H,7-10,12H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZCJTHHWMBFKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=NOC(=C2COC3=NN=C(C=C3)C(=O)NC4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230009-48-8 | |

| Record name | Alogabat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230009488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALOGABAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HPA4GK3UH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.